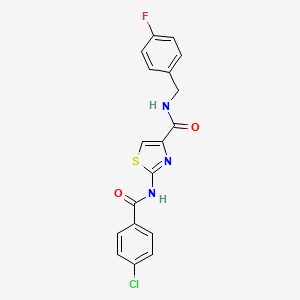

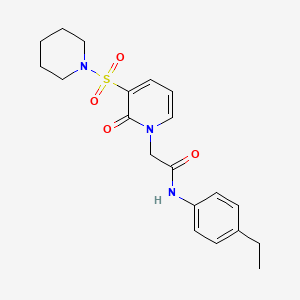

2-(4-chlorobenzamido)-N-(4-fluorobenzyl)thiazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multistep reactions starting from commercially available building blocks. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been used as a starting material for the synthesis of various nitrogenous heterocycles, including benzimidazoles and quinoxalinones . Similarly, the synthesis of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl derivative involves spectroscopic analysis and X-ray crystal structure analysis to confirm the structures . These methods could potentially be adapted for the synthesis of 2-(4-chlorobenzamido)-N-(4-fluorobenzyl)thiazole-4-carboxamide.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as NMR spectroscopy, mass spectrometry, elemental analysis, and X-ray crystallography . These techniques provide detailed information about the molecular geometry and conformation, which are crucial for understanding the interaction of these molecules with biological targets. The molecular packing is often stabilized by hydrogen bonding and π-π stacking interactions, which could also be relevant for the compound of interest .

Chemical Reactions Analysis

The chemical reactivity of related compounds includes the ability to undergo substitution reactions, cyclization, and the formation of supramolecular structures through non-covalent interactions . These reactions are essential for the diversification of heterocyclic scaffolds and the development of new pharmacologically active compounds. The presence of reactive functional groups such as chloro and fluoro substituents in the compound of interest suggests that it may also participate in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. For example, the presence of halogen substituents can affect the lipophilicity, electronic properties, and hydrogen bonding capacity of the molecules . These properties are important for the compound's solubility, stability, and overall pharmacokinetic profile. The analysis of related compounds provides insights into how these properties might manifest in 2-(4-chlorobenzamido)-N-(4-fluorobenzyl)thiazole-4-carboxamide.

Applications De Recherche Scientifique

Synthesis and Pharmacological Evaluation

A study focused on designing and synthesizing a series of thiazolo [3,2-a] pyrimidine derivatives using 4-fluoroaniline and ethylacetoacetate as starting materials. Among these, certain compounds exhibited significant anti-inflammatory and antinociceptive activities, determined through the rat paw edema method and thermal stimulus technique, respectively. These compounds also showed lower ulcerogenic activity and higher LD50 values, indicating their potential for safer therapeutic applications (Alam et al., 2010).

Solvent Effect on Spectra

Research on the solvent effect on absorption and fluorescence spectra of three biologically active Carboxamides, including compounds related to the chemical structure , revealed that the dipole moments of the excited state were higher than those of the ground state. This study provided insights into the photophysical properties of these compounds, potentially informing their applications in biological systems (Patil et al., 2011).

Antitumor Activity

A dual Src/Abl kinase inhibitor compound demonstrated potent antitumor activity in preclinical assays. This series of substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides, including compounds similar to the one , showed excellent antiproliferative activity against both hematological and solid tumor cell lines. One compound, in particular, was orally active in a K562 xenograft model of chronic myelogenous leukemia (CML), showcasing complete tumor regressions and low toxicity at multiple dose levels (Lombardo et al., 2004).

Mycobacterium Tuberculosis GyrB Inhibitors

A series of compounds were designed and synthesized targeting Mycobacterium tuberculosis GyrB ATPase, showing promising antituberculosis activity. Among these, a particular compound demonstrated significant activity across various assays, highlighting its potential as a new therapeutic agent against tuberculosis (Jeankumar et al., 2013).

Solid-Phase Synthesis

The solid-phase synthesis approach was employed to prepare 3,4,5-substituted 1,5-Benzodiazepin-2-ones, starting from 4-Fluoro-3-nitrobenzoic acid. This method highlights the versatility and efficiency of solid-phase synthesis in generating complex molecules, potentially including those similar to the compound (Lee et al., 1999).

Propriétés

IUPAC Name |

2-[(4-chlorobenzoyl)amino]-N-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClFN3O2S/c19-13-5-3-12(4-6-13)16(24)23-18-22-15(10-26-18)17(25)21-9-11-1-7-14(20)8-2-11/h1-8,10H,9H2,(H,21,25)(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXOQUXVRLDSWRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClFN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorobenzamido)-N-(4-fluorobenzyl)thiazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-4-[4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]sulfonylphenyl]-1,3-oxazole](/img/structure/B2509281.png)

![N-(1-cyanocyclopentyl)-2-{[(5-fluoro-2-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B2509282.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((6-phenylpyrimidin-4-yl)methyl)acetamide](/img/structure/B2509289.png)

![1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanol](/img/structure/B2509290.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2509293.png)

![N-(2-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2509295.png)

![7-Chloro-5-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2509302.png)